

An In-depth Technical Guide to Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ethyl 2-amino-4-propylpyrimidine-5-carboxylate

Cat. No.: B147761

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-amino-4-propylpyrimidine-5-carboxylate, with the Chemical Abstracts Service (CAS) number 127957-83-9, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals. As such, derivatives like **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** are of significant interest to researchers in medicinal chemistry and drug development for their potential as intermediates in the synthesis of novel therapeutic agents. This technical guide provides a summary of the available information on this compound, its chemical identity, potential suppliers, and a generalized framework for its synthesis and potential biological context.

Chemical Identity and Properties

While specific experimental data for **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** is not extensively available in the public domain, we can infer some of its properties based on its structure and data from closely related analogs. For comparative purposes, the properties of the well-characterized methyl analog, Ethyl 2-amino-4-methylpyrimidine-5-carboxylate (CAS: 81633-29-6), are presented below. Researchers should use these values as estimations and verify them experimentally for the propyl derivative.

Property	Value (for Ethyl 2-amino-4-methylpyrimidine-5-carboxylate)	Reference
CAS Number	81633-29-6	[1]
Molecular Formula	C ₈ H ₁₁ N ₃ O ₂	
Molecular Weight	181.19 g/mol	
Appearance	White to light yellow solid	[1]
Melting Point	222-226 °C	[1]
Boiling Point (Predicted)	350.5 ± 34.0 °C at 760 mmHg	[1]
Density (Predicted)	1.217 ± 0.06 g/cm ³	[1]
pKa (Predicted)	2.47 ± 0.10	[1]
Storage Temperature	Room temperature, in a dark, inert atmosphere	[1]

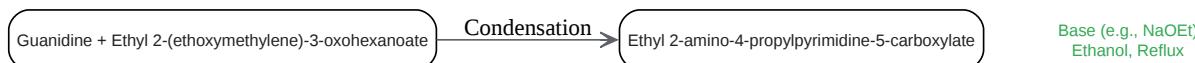
Disclaimer: The quantitative data presented above is for the methyl analog (CAS 81633-29-6) and should be considered as an approximation for **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate**. Experimental verification is strongly recommended.

Suppliers

A number of chemical suppliers list **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** (CAS: 127957-83-9) in their catalogs. Researchers interested in obtaining this compound can inquire with the following vendors:

- Dideu Industries Group Limited
- ZHEJIANG JIUZHOU CHEM CO.,LTD.
- Tianjin SPHINX SCIENTIFIC LAB
- Amadis Chemical Co., Ltd.

- Henan Allgreen Chemical Co.,Ltd.
- Apollo Scientific


It is advisable to contact these suppliers directly to confirm availability, purity, and lead times.

Experimental Protocols

General Synthesis of 2-Amino-4-alkylpyrimidine-5-carboxylates

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** was not found in the reviewed literature, a general and well-established method for the synthesis of 2-amino-4-alkylpyrimidine-5-carboxylates involves the condensation of an amidine with a suitable three-carbon synthon. A common approach is the reaction of guanidine with an ethyl 2-(ethoxymethylene)-3-oxohexanoate.

Reaction Scheme:

[Click to download full resolution via product page](#)

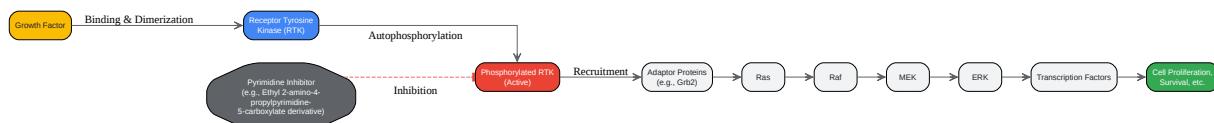
General Synthetic Workflow

Materials:

- Guanidine hydrochloride or Guanidine carbonate
- Sodium ethoxide (NaOEt) or another suitable base
- Ethyl 2-(ethoxymethylene)-3-oxohexanoate (or a similar precursor for the propyl group)
- Anhydrous ethanol

Procedure:

- Preparation of Guanidine Free Base (if starting from hydrochloride): A solution of guanidine hydrochloride in ethanol is treated with an equimolar amount of sodium ethoxide. The precipitated sodium chloride is removed by filtration under an inert atmosphere.
- Reaction Setup: The ethanolic solution of guanidine is added to a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
- Addition of the Ketoester: An equimolar amount of ethyl 2-(ethoxymethylene)-3-oxohexanoate is added dropwise to the guanidine solution at room temperature.
- Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in water and neutralized with a suitable acid (e.g., acetic acid).
- Purification: The precipitated solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.


Disclaimer: This is a generalized protocol and may require optimization for the synthesis of **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate**. Appropriate safety precautions should be taken when handling all chemicals.

Potential Biological Significance and Signaling Pathways

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently found in compounds that act as protein kinase inhibitors.^[2] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.^{[3][4]} Specifically, pyrimidine derivatives have been extensively explored as inhibitors of Receptor Tyrosine Kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).^[4]

Upon binding of a growth factor, RTKs dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This initiates intracellular signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which ultimately regulate cell proliferation, survival, and migration.[3][5] Many pyrimidine-based drugs function by competing with ATP for the kinase domain's binding site, thereby inhibiting the phosphorylation cascade.

Given its structure, it is plausible that **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** or its derivatives could be investigated as inhibitors within such signaling pathways.

[Click to download full resolution via product page](#)

Representative Receptor Tyrosine Kinase (RTK) Signaling Pathway

The diagram above illustrates a simplified RTK signaling cascade. Pyrimidine derivatives often act as competitive inhibitors at the ATP-binding site of the phosphorylated (active) RTK, thereby blocking downstream signaling and cellular responses like proliferation. This makes them valuable candidates for anticancer drug development.[6]

In conclusion, while specific experimental data for **Ethyl 2-amino-4-propylpyrimidine-5-carboxylate** is limited, its structural similarity to known biologically active molecules suggests its potential as a valuable building block in the design and synthesis of novel compounds with therapeutic applications, particularly in the realm of kinase inhibition. Further research is warranted to fully characterize its physical, chemical, and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-amino-4-methylpyrimidine-5-carboxylate , 95% , 81633-29-6 - CookeChem [cookechem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]
- 4. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-amino-4-propylpyrimidine-5-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b147761#ethyl-2-amino-4-propylpyrimidine-5-carboxylate-cas-number-and-supplier>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com